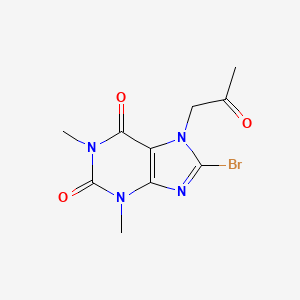

7-Acetonyl-8-bromotheophylline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Acetonyl-8-bromotheophylline is a derivative of 8-Bromotheophylline . 8-Bromotheophylline is a xanthine diuretic drug and is the main active ingredient in pamabrom . It is sold as an over-the-counter medication in combination with paracetamol, among other analgesics, to treat dysmenorrhea . It is also an adenosine receptor A1 antagonist .

Synthesis Analysis

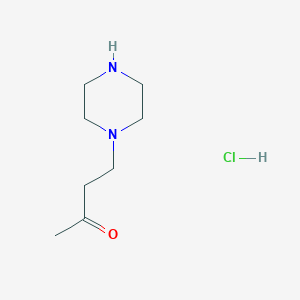

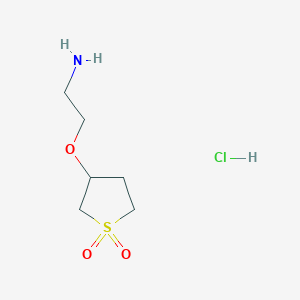

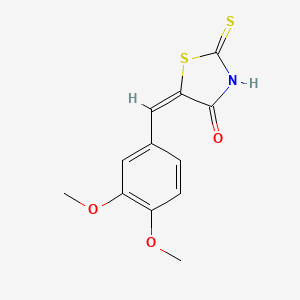

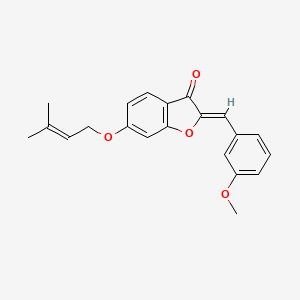

Compounds were obtained in the cyclocondensation reaction of 7-acetic-8-bromotheophylline aldehyde, 7-acetonyl-8-bromotheophylline, and 7-phenacyl-8-bromotheophylline, with double amount of appropriate arylpiperazinylpropylamine, in boiling 2-methoxyethanol .Molecular Structure Analysis

The molecular formula of 8-Bromotheophylline is C7H7BrN4O2 . The molecular weight is 259.06 g/mol .Applications De Recherche Scientifique

- Compound Evaluation : Researchers have evaluated the affinities of arylpiperazinylalkyl derivatives of 7-acetonyl-8-bromotheophylline for SERT. These compounds were studied for their acid–base properties .

- Combination with Acetaminophen : It is also combined with acetaminophen for the relief of temporary water weight gain, bloating, swelling, and full feeling associated with premenstrual and menstrual periods .

Serotonin Transporter Activity

Diuretic Properties

Bioanalytical Method for Pamabrom

Mécanisme D'action

Target of Action

The primary target of 7-Acetonyl-8-bromotheophylline is the serotonin transporter (SERT). SERT is a protein that plays a crucial role in the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron .

Mode of Action

7-Acetonyl-8-bromotheophylline interacts with its target, the serotonin transporter, by inhibiting its function. This inhibition prevents the reuptake of serotonin, leading to an increase in the concentration of serotonin in the synaptic cleft . The increased serotonin levels can then continue to stimulate the postsynaptic neuron, enhancing serotonergic neurotransmission .

Biochemical Pathways

The action of 7-Acetonyl-8-bromotheophylline affects the serotonergic pathway in the central nervous system. By inhibiting the reuptake of serotonin, it influences the biochemical pathway of serotonin synthesis and metabolism . The downstream effects include prolonged serotonergic activity, which can lead to various physiological effects such as mood regulation, appetite control, and regulation of sleep-wake cycles .

Result of Action

The molecular and cellular effects of 7-Acetonyl-8-bromotheophylline’s action primarily involve the enhancement of serotonergic neurotransmission. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby prolonging its action and leading to enhanced stimulation of the postsynaptic neuron .

Safety and Hazards

Propriétés

IUPAC Name |

8-bromo-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O3/c1-5(16)4-15-6-7(12-9(15)11)13(2)10(18)14(3)8(6)17/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTWXVKYKRBBRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Acetonyl-8-bromotheophylline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Chlorophenyl)methyl]-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2696033.png)

![methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)phenyl]carbamate](/img/structure/B2696034.png)

![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2696039.png)

![2-[[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2696040.png)

![3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2696044.png)

![(3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2696047.png)

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2696049.png)